molecular formula C9H9BrClNO2 B3050336 2-chloroethyl N-(3-bromophenyl)carbamate CAS No. 25216-76-6

2-chloroethyl N-(3-bromophenyl)carbamate

Cat. No.: B3050336
CAS No.: 25216-76-6
M. Wt: 278.53
InChI Key: IIKCRHUVYQTOJD-UHFFFAOYSA-N
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Description

2-chloroethyl N-(3-bromophenyl)carbamate is a chemical compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol . It is characterized by the presence of a chloroethyl group and a bromophenyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate typically involves the reaction of 3-bromoaniline with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 3-bromoaniline and 2-chloroethyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.

    Procedure: 3-bromoaniline is dissolved in the solvent, and 2-chloroethyl chloroformate is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-chloroethyl N-(3-bromophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carbonyl compounds.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-bromoaniline and 2-chloroethanol.

Scientific Research Applications

2-chloroethyl N-(3-bromophenyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(3-bromophenyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can result in the inhibition of enzymatic activities or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

2-chloroethyl N-(3-bromophenyl)carbamate can be compared with other similar compounds, such as:

    2-chloroethyl N-(4-bromophenyl)carbamate: This compound has a similar structure but with the bromine atom positioned at the 4th position on the phenyl ring instead of the 3rd position.

    2-chloroethyl N-(3-chlorophenyl)carbamate: In this compound, the bromine atom is replaced with a chlorine atom on the phenyl ring.

    2-chloroethyl N-(3-methylphenyl)carbamate: This compound features a methyl group instead of a bromine atom on the phenyl ring.

These similar compounds exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-chloroethyl N-(3-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-7-2-1-3-8(6-7)12-9(13)14-5-4-11/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCRHUVYQTOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207684
Record name Carbamic acid, N-(3-bromophenyl)-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-76-6
Record name Carbamic acid, N-(3-bromophenyl)-, 2-chloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25216-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-bromophenyl)-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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